molecular formula C11H10BrNO3 B2976450 (5-Bromo-2-ethoxy-4-formylphenoxy)acetonitrile CAS No. 832673-70-8

(5-Bromo-2-ethoxy-4-formylphenoxy)acetonitrile

Cat. No.: B2976450
CAS No.: 832673-70-8
M. Wt: 284.109
InChI Key: FEJXIHLQSUDYBD-UHFFFAOYSA-N
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Description

(5-Bromo-2-ethoxy-4-formylphenoxy)acetonitrile is an organic compound with the molecular formula C11H10BrNO3 It is a derivative of phenoxyacetonitrile, featuring a bromine atom, an ethoxy group, and a formyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-ethoxy-4-formylphenoxy)acetonitrile typically involves the following steps:

    Ethoxylation: The addition of an ethoxy group to the phenyl ring.

    Acetonitrile Formation: The final step involves the formation of the acetonitrile group.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-ethoxy-4-formylphenoxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: (5-Bromo-2-ethoxy-4-carboxyphenoxy)acetonitrile.

    Reduction: (5-Bromo-2-ethoxy-4-hydroxyphenoxy)acetonitrile.

    Substitution: Various substituted phenoxyacetonitriles depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-2-ethoxy-4-formylphenoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-ethoxy-4-formylphenoxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-ethoxyphenoxy)acetonitrile: Lacks the formyl group, which may result in different chemical reactivity and biological activity.

    (5-Bromo-4-formylphenoxy)acetonitrile: Lacks the ethoxy group, which can affect its solubility and interaction with other molecules.

    (2-Ethoxy-4-formylphenoxy)acetonitrile: Lacks the bromine atom, which can influence its reactivity in substitution reactions.

Uniqueness

(5-Bromo-2-ethoxy-4-formylphenoxy)acetonitrile is unique due to the presence of all three functional groups (bromine, ethoxy, and formyl) on the phenyl ring

Properties

IUPAC Name

2-(5-bromo-2-ethoxy-4-formylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-2-15-10-5-8(7-14)9(12)6-11(10)16-4-3-13/h5-7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJXIHLQSUDYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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